1-(1-Cyclohexylideneethyl)-4-methoxybenzene
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Overview
Description
1-(1-Cyclohexylideneethyl)-4-methoxybenzene is an organic compound with the molecular formula C15H20O It is characterized by a cyclohexylidene group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of a benzaldehyde derivative with an enamine derivative, followed by hydrolysis . The reaction typically proceeds under mild conditions, with good yields.
Industrial Production Methods: Industrial production of this compound may involve the use of olefins and substituted malonic acid derivatives in the presence of a catalyst through a cyclization reaction . This method is advantageous due to its high yield, mild reaction conditions, and minimal waste production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclohexylideneethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group on the benzene ring directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-(1-Cyclohexylideneethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- Cyclohexylideneacetone
- Cyclohexylidene-phenyl-acetonitrile
- Cyclohexylidene-malononitrile
Comparison: 1-(1-Cyclohexylideneethyl)-4-methoxybenzene stands out due to its methoxy-substituted benzene ring, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
919789-93-8 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(1-cyclohexylideneethyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H20O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h8-11H,3-7H2,1-2H3 |
InChI Key |
LNSXMTSOEHLDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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